4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo-
Description
This compound is a tetrahydro-pyrimidinone derivative featuring a 2-thioxo group and a complex phenylalkyl substituent. Its structure includes a saturated six-membered pyrimidinone ring, with a sulfur atom replacing the oxygen at the 2-position (thioxo group). The substituent at position 1 consists of a 2-(3-methyl-4-isopropoxyphenyl)ethyl chain, which introduces significant steric bulk and lipophilicity.
Properties
CAS No. |
88655-36-1 |
|---|---|
Molecular Formula |
C16H22N2O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[2-(3-methyl-4-propan-2-yloxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)20-14-5-4-13(10-12(14)3)6-8-18-9-7-15(19)17-16(18)21/h4-5,10-11H,6-9H2,1-3H3,(H,17,19,21) |
InChI Key |
UHLRZTZHQRWHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN2CCC(=O)NC2=S)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as substituted anilines, which undergo cyclization reactions to form the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution may include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the compound may modulate signaling pathways by interacting with receptors or other cellular proteins.
Comparison with Similar Compounds
Structural Features
The compound’s closest structural analogs include:
Key Observations :
- The target compound’s 3-methyl-4-isopropoxyphenyl group distinguishes it from simpler derivatives, enhancing lipophilicity (logP ~3.2 estimated) compared to hydroxyl- or amino-substituted analogs (e.g., logP ~1.5 for hydroxyl variants ).
- Bulkier substituents (e.g., naphthylmethyl in or phenylmethyl in ) reduce solubility but may improve membrane permeability in drug design .
Key Findings :
- The target compound’s isopropoxyphenyl group may enhance binding to hydrophobic enzyme pockets, as seen in tetrahydrobenzothieno derivatives targeting HDACs .
- Pyrimidinones with hydroxymethyl substituents (e.g., compound 7 in ) exhibit acid stability and potent CDA inhibition (Ki = 4 × 10⁻⁷ M), surpassing simpler analogs.
Physicochemical Properties
Notable Trends:
- Increased substituent complexity correlates with reduced aqueous solubility but higher predicted blood-brain barrier permeability .
Biological Activity
The compound 4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antioxidant, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by recent research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₄H₁₈N₂OS
- Molecular Weight: 270.37 g/mol
The compound features a pyrimidinone core, which is essential for its biological activity, as it allows interaction with various biological targets.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrimidine derivatives. For instance, compounds similar to 4(1H)-Pyrimidinone have shown significant activity in scavenging free radicals. The antioxidant capacity is often measured using the DPPH assay, where various derivatives exhibit varying levels of activity. In one study, certain pyrimidine derivatives demonstrated high antioxidant activity with IC50 values ranging from 1.1 μM to 10.7 μM .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has been evaluated against multiple cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values observed for similar compounds ranged from 0.3 μM to 40.7 μM across different cell lines . Notably, structural modifications on the pyrimidine core can enhance its potency against specific cancer targets.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has also been documented. Compounds that exhibit lipoxygenase inhibitory activity are particularly noted for their ability to reduce inflammation. The presence of bulky substituents in the structure may influence this activity by enhancing interactions with inflammatory mediators .
Study on Antioxidant and Anti-inflammatory Properties
A study synthesized several piperidine-pyrimidine hybrids and evaluated their antioxidant and anti-inflammatory activities. The results indicated that these compounds exhibited moderate to high antioxidant activity, correlating with their structural features . The most effective compound demonstrated an IC50 value of 82%, highlighting the potential for therapeutic applications.
Anticancer Efficacy in Cell Lines
In a comparative study involving various pyrimidine derivatives, the compound showed promising results against multiple cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 0.3 |
| A549 | 6.6 |
| MCF-7 | 17 |
These findings suggest that modifications in the chemical structure can significantly enhance anticancer properties .
Q & A
Basic: What synthetic strategies are optimal for preparing 4(1H)-pyrimidinone derivatives with thioxo substituents?
Methodological Answer:
The synthesis of thioxo-pyrimidinones typically involves cyclocondensation reactions using thiourea derivatives. For example, a general procedure involves refluxing thiourea (2.08 mmol) with ethyl cyanoacetate (2.28 mmol) in ethanol under basic conditions (sodium as a catalyst) for 4 hours . Purification via silica-gel column chromatography (1–3% MeOH in CH₂Cl₂) yields the thioxo-pyrimidinone core. Substituents like the 3-methyl-4-(1-methylethoxy)phenyl group can be introduced via alkylation or nucleophilic substitution at the N1 position. Key challenges include controlling regioselectivity during alkylation and minimizing side reactions (e.g., overoxidation of the thioxo group).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
